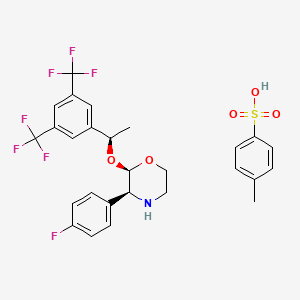

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate

説明

(2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate is a complex organic compound characterized by its unique stereochemistry and functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate typically involves multiple steps, including the formation of the morpholine ring, introduction of the fluorophenyl and trifluoromethylphenyl groups, and the final sulfonation step. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.

化学反応の分析

Types of Reactions

(2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Anti-emetic Properties

One of the primary applications of this compound is in the field of anti-emetics. It acts as a selective antagonist for neurokinin-1 (NK1) receptors, which are involved in the vomiting reflex. This makes it particularly useful in managing nausea and vomiting associated with chemotherapy and surgery.

Pain Management

Research indicates that neurokinin antagonists can also play a role in pain management. By blocking NK1 receptors, the compound may help alleviate pain and improve quality of life for patients suffering from chronic pain conditions.

Psychiatric Disorders

There is emerging evidence suggesting that neurokinin receptor antagonists can influence mood and anxiety disorders. The modulation of neurokinin pathways may offer new avenues for treating conditions such as depression and anxiety.

Case Study 1: Aprepitant in Chemotherapy-Induced Nausea

Aprepitant, a drug closely related to the compound , has been extensively studied for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated that patients receiving Aprepitant alongside standard anti-emetic regimens experience significantly reduced episodes of nausea compared to those receiving placebo .

Case Study 2: Neurokinin Antagonists in Pain Management

A study published in the Journal of Pain Research explored the effects of NK1 receptor antagonists on chronic pain models. Results indicated that these compounds significantly reduced pain scores and improved functional outcomes in patients with neuropathic pain . This suggests that similar compounds like (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate could have analogous benefits.

作用機序

The mechanism of action of (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups can enhance its binding affinity and selectivity, leading to specific biological effects. The morpholine ring may also play a role in modulating its activity by influencing its overall conformation and stability.

類似化合物との比較

Similar Compounds

Similar compounds include other morpholine derivatives with different substituents, such as:

- (2R,3S)-2-(®-1-(3,5-Dimethylphenyl)ethoxy)-3-(4-chlorophenyl)morpholine

- (2R,3S)-2-(®-1-(3,5-Difluorophenyl)ethoxy)-3-(4-bromophenyl)morpholine

Uniqueness

What sets (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate apart is its combination of trifluoromethyl and fluorophenyl groups, which can significantly enhance its chemical and biological properties. These groups can increase its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.

生物活性

The compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate represents a significant advancement in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by a morpholine ring, which is known for its versatile biological properties. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and metabolic stability, making it an effective candidate for drug development.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to these targets, while the morpholine structure contributes to its overall efficacy.

Key Mechanisms:

- Enzyme Inhibition : The morpholine moiety has been shown to inhibit various enzymes by binding to their active sites. This interaction can modulate enzymatic activity crucial for disease progression.

- Receptor Modulation : The compound may act as a ligand for certain receptors involved in signaling pathways associated with cancer and inflammation.

Biological Activities

Research indicates that morpholine derivatives exhibit a range of biological activities:

- Anticancer Activity : Studies have demonstrated that morpholine derivatives can inhibit cell proliferation in various cancer cell lines (e.g., HCT-116, MCF-7) through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Morpholine compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of morpholine derivatives on human cancer cell lines. Results indicated that certain substitutions on the morpholine ring significantly enhanced anticancer potency compared to standard treatments .

- Enzyme Inhibition : Research highlighted the role of morpholine derivatives as selective COX-2 inhibitors, providing insights into their potential use as anti-inflammatory agents without the gastrointestinal side effects associated with traditional NSAIDs .

Data Tables

特性

IUPAC Name |

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F7NO2.C7H8O3S/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,8-11,17-18,28H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,17+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSDKFVTNMLFGV-YNXGUESPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469085 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200000-59-5 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。